molecular formula C18H15N3OS3 B2986292 2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide CAS No. 895454-44-1

2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide

Cat. No. B2986292
CAS RN: 895454-44-1
M. Wt: 385.52
InChI Key: NNKTWCRVKSMTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C18H15N3OS3 . It has an average mass of 385.526 Da and a monoisotopic mass of 385.037720 Da . This compound is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound can be determined using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . Unfortunately, the specific details about the molecular structure of this compound are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized to assess their antimicrobial potential. These compounds exhibited significant in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans. The synthesis involved IR, 1HNMR, and elemental analysis for structural establishment, indicating a keen interest in developing novel antimicrobial agents from thiazole derivatives (Bhushan A. Baviskar et al., 2013).

Antitumor Activity

Another study focused on the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings to evaluate their antitumor activities. Specifically, compounds were screened for their antitumor potential in vitro against about 60 human tumor cell lines derived from nine neoplastic diseases. Among the synthesized compounds, certain derivatives demonstrated considerable anticancer activity against some cancer cell lines, showcasing the potential of benzothiazole derivatives in cancer treatment (L. Yurttaş et al., 2015).

Enzyme Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were synthesized and evaluated as glutaminase inhibitors. These studies aimed to identify more potent inhibitors with improved drug-like molecular properties compared to BPTES. Certain analogs retained BPTES's potency while offering better solubility, demonstrating the therapeutic potential of GLS inhibition in treating diseases like cancer. One analog, in particular, showed similar potency to BPTES and attenuated the growth of lymphoma cells both in vitro and in a mouse xenograft model, indicating significant strides in the development of enzyme inhibitors for cancer therapy (K. Shukla et al., 2012).

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS3/c1-10-3-5-12(6-4-10)23-9-15(22)21-18-20-14-8-7-13-16(17(14)25-18)24-11(2)19-13/h3-8H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKTWCRVKSMTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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